
Complexe acide acétique-trifluorure de bore
Vue d'ensemble
Description
. This compound is a complex formed between boron trifluoride and acetic acid. It is known for its utility as a catalyst in various organic reactions due to its strong Lewis acid properties .
Applications De Recherche Scientifique
Acetic acid;trifluoroborane has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
The primary target of Boron trifluoride acetic acid complex is the organic compounds involved in various chemical reactions. It acts as a Lewis acid catalyst, which means it can accept an electron pair . This property makes it a crucial component in several organic synthesis reactions .
Mode of Action
Boron trifluoride acetic acid complex interacts with its targets by accepting an electron pair, thereby acting as a Lewis acid. This interaction facilitates various reactions such as esterification, Friedel-Crafts reactions, oxidation, Fries rearrangement, and polymerization reactions . For instance, it is used as a catalyst in the Fries rearrangement reaction, a critical step in the total synthesis of furanaphin .
Biochemical Pathways
The Boron trifluoride acetic acid complex affects several biochemical pathways. It plays a significant role in the Fries rearrangement reaction, which is a critical step in the total synthesis of furanaphin . It is also used as a co-catalyst in the intramolecular amination reaction of primary sulfonamides to form cyclic carbamates .
Result of Action
The molecular and cellular effects of Boron trifluoride acetic acid complex’s action are primarily observed in the chemical reactions it catalyzes. For example, in the Fries rearrangement reaction, it helps rearrange aryl esters into phenolic compounds . In the intramolecular amination reaction, it aids in the formation of cyclic carbamates from primary sulfonamides .
Action Environment
The action, efficacy, and stability of Boron trifluoride acetic acid complex are influenced by environmental factors. It is a moisture-sensitive compound , and it reacts with water . Therefore, it should be stored under a dry atmosphere . Its reactivity and efficacy as a catalyst can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;trifluoroborane involves the direct reaction of boron trifluoride with acetic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
[ \text{BF}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{C}_4\text{H}_8\text{BF}_3\text{O}_4 ]
This reaction is exothermic and requires careful handling due to the reactivity of boron trifluoride .
Industrial Production Methods
In an industrial setting, the production of acetic acid;trifluoroborane involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process typically involves the following steps:
Purification of Boron Trifluoride: Ensuring the boron trifluoride used is free from impurities.
Controlled Reaction: The reaction between boron trifluoride and acetic acid is carried out in a controlled environment to manage the exothermic nature of the reaction.
Product Isolation: The resulting complex is isolated and purified to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;trifluoroborane undergoes various types of chemical reactions, primarily due to its strong Lewis acid properties. Some of the common reactions include:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one group in a molecule with another.
Addition Reactions: It can also catalyze addition reactions, where two or more molecules combine to form a larger molecule.
Common Reagents and Conditions
The compound is often used in conjunction with other reagents to facilitate specific reactions. Common reagents include:
Alkyl Halides: Used in substitution reactions.
Alkenes and Alkynes: Used in addition reactions.
The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving acetic acid;trifluoroborane depend on the specific reaction being catalyzed. For example:
Substitution Reactions: The products are typically substituted organic compounds.
Addition Reactions: The products are larger organic molecules formed by the addition of smaller molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to acetic acid;trifluoroborane include:
Boron Trifluoride: A strong Lewis acid used in similar applications.
Boron Trichloride: Another boron halide with strong Lewis acid properties.
Trifluoroacetic Acid: An organofluorine compound with similar reactivity.
Uniqueness
What sets acetic acid;trifluoroborane apart from these similar compounds is its specific complex structure, which provides unique catalytic properties. Its combination of boron trifluoride and acetic acid allows it to facilitate a broader range of reactions with higher efficiency .
Propriétés
IUPAC Name |
acetic acid;trifluoroborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTMJGCQSLZICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(=O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
373-61-5 | |
| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen bis(acetato-O)difluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


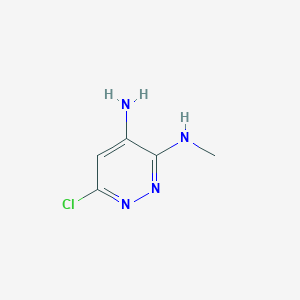

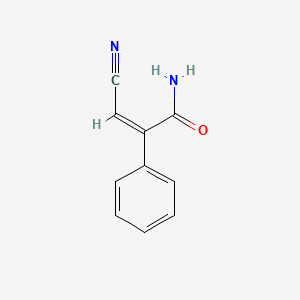
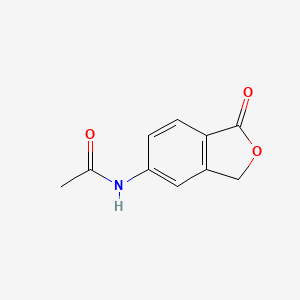
![6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544076.png)
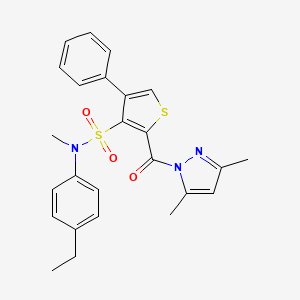
![4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2544078.png)
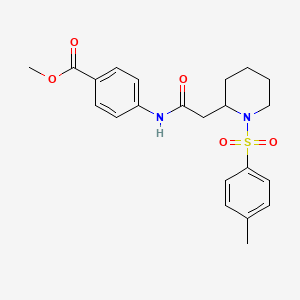
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2544085.png)
![6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2544086.png)
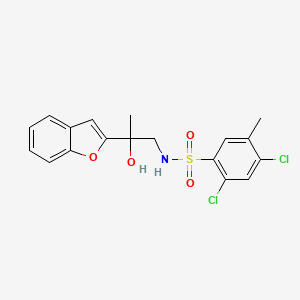
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2544089.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2544091.png)
